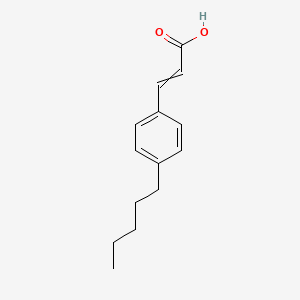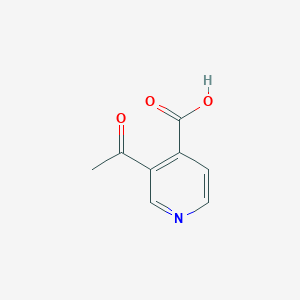![molecular formula C22H21N3O B12445149 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-ベンジル-1,3-ベンゾジアゾール-2-イル)メチル]-4-メトキシアニリンは、ベンゾイミダゾール誘導体のクラスに属する複雑な有機化合物です。ベンゾイミダゾール誘導体は、その多様な生物学的活性で知られており、医薬品化学で広く使用されています。
準備方法
合成経路および反応条件
N-[(1-ベンジル-1,3-ベンゾジアゾール-2-イル)メチル]-4-メトキシアニリンの合成は、通常、1-ベンジル-1,3-ベンゾジアゾールと4-メトキシアニリンの縮合反応を含みます。この反応は、通常、適切な触媒の存在下で、制御された温度条件下で行われ、高い収率と純度が得られます。この合成で使用される一般的な溶媒には、ジメチルホルムアミドとジクロロメタンが含まれます。
工業生産方法
工業規模では、この化合物の生産には、連続フロー合成などのより効率的かつスケーラブルな方法が使用される場合があります。この方法は、反応パラメータをより適切に制御でき、より高い収率と生産コストの削減につながります。
化学反応の分析
反応の種類
N-[(1-ベンジル-1,3-ベンゾジアゾール-2-イル)メチル]-4-メトキシアニリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して行うことができます。
還元: 還元反応は、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。
置換: この化合物は、求核置換反応に参加することができ、メトキシ基は他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
酸化: 対応するキノンの生成。
還元: アミンの生成。
置換: 置換されたベンゾイミダゾール誘導体の生成。
科学研究への応用
N-[(1-ベンジル-1,3-ベンゾジアゾール-2-イル)メチル]-4-メトキシアニリンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗がん剤としての可能性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について探求されています。
産業: 特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
N-[(1-ベンジル-1,3-ベンゾジアゾール-2-イル)メチル]-4-メトキシアニリンの作用機序は、特定の分子標的との相互作用を伴います。それは、酵素または受容体に結合してその活性を調節することにより、その効果を発揮すると考えられています。正確な経路と標的は、特定のアプリケーションと使用のコンテキストによって異なる場合があります。
類似化合物の比較
類似化合物
- N-(1H-1,3-ベンゾジアゾール-2-イル)ベンゾアミド
- N-(1H-1,3-ベンゾチアゾール-2-イル)ベンゾアミド
- 1-ベンジル-N-[(フラン-2-イル)メチル]-1H-1,3-ベンゾジアゾール-2-アミン
独自性
N-[(1-ベンジル-1,3-ベンゾジアゾール-2-イル)メチル]-4-メトキシアニリンは、ベンゾイミダゾールコアとメトキシアニリン基のユニークな組み合わせのために際立っています。この構造は、特定の化学的および生物学的特性を付与し、医薬品化学や材料科学、特に幅広い用途に適しています。
類似化合物との比較
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzothiazol-2-yl)benzamide
- 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine
Uniqueness
N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline stands out due to its unique combination of a benzimidazole core with a methoxyaniline group. This structure imparts specific chemical and biological properties that make it suitable for a wide range of applications, particularly in medicinal chemistry and material science.
特性
分子式 |
C22H21N3O |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methoxyaniline |
InChI |
InChI=1S/C22H21N3O/c1-26-19-13-11-18(12-14-19)23-15-22-24-20-9-5-6-10-21(20)25(22)16-17-7-3-2-4-8-17/h2-14,23H,15-16H2,1H3 |
InChIキー |
DJBOPICVOPLWDG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


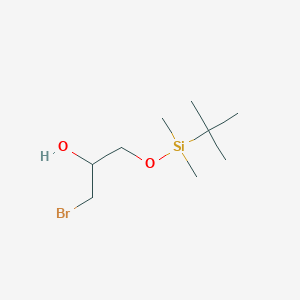


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)

![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)
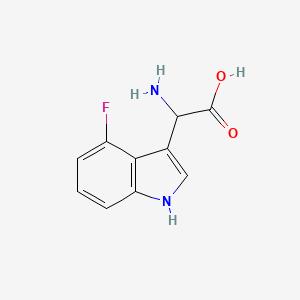

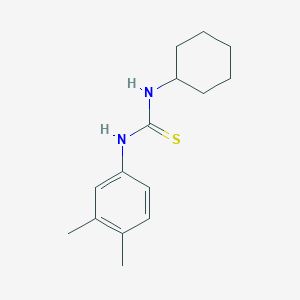
![2-{[4,6-Bis(1,3-benzothiazol-2-ylsulfanyl)-1,3,5-triazin-2-YL]sulfanyl}-1,3-benzothiazole](/img/structure/B12445126.png)

